molecular formula C4H8ClF2NO2 B2466867 4-amino-2,2-difluorobutanoic acid, HCl salt CAS No. 1803580-37-1

4-amino-2,2-difluorobutanoic acid, HCl salt

Cat. No.: B2466867
CAS No.: 1803580-37-1
M. Wt: 175.56
InChI Key: CUWOFBXWSGUINS-UHFFFAOYSA-N
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Description

4-Amino-2,2-difluorobutanoic acid, HCl salt (CAS 1803580-37-1) is a fluorinated organic compound with the molecular formula C4H8ClF2NO2 and a molecular weight of 175.56 g/mol . It is supplied as an HCl salt to enhance stability and solubility. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly for the introduction of a rigid, difluorinated moiety into target molecules . The strategic incorporation of fluorine atoms into amino acid structures is a recognized strategy in chemical biology and drug discovery. Fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and conformational behavior, often in ways that are biologically beneficial yet unpredictable . Researchers utilize this hydrochloride salt to study these fluorine-induced effects on protein-protein interactions and protein structure. Introducing a single fluorinated amino acid side chain can influence binding affinity and inhibitor activity by altering the network of surrounding water molecules within protein interfaces, a phenomenon demonstrated in protease inhibitor studies . As such, this chemical is a crucial tool for developing novel pharmacological agents and probing biological mechanisms. The product is strictly for non-medical, industrial applications or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals. Purity: 97% .

Properties

IUPAC Name

4-amino-2,2-difluorobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2.ClH/c5-4(6,1-2-7)3(8)9;/h1-2,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWOFBXWSGUINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,2-difluorobutanoic acid, HCl salt typically involves the fluorination of butanoic acid derivatives followed by the introduction of an amino group. One common method includes the reaction of 2,2-difluorobutanoic acid with ammonia or an amine under controlled conditions to introduce the amino group. The hydrochloride salt is then formed by reacting the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent steps of amination and salt formation are carried out in reactors designed to maintain precise temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-2,2-difluorobutanoic acid, HCl salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-2,2-difluorobutanoic acid, HCl salt is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-2,2-difluorobutanoic acid, HCl salt involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The amino group allows for further modifications, enabling the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-amino-2,2-difluorobutanoic acid, HCl salt and similar compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Amino-2,2-difluorobutanoic acid, HCl C₄H₇F₂NO₂·HCl -NH₂ (C4), -F (C2, C2), -COOH ~174.55 (calc.) Enhanced solubility, biochemical assays
L-Homophenylalanine·HCl C₁₀H₁₄NO₂·HCl -NH₂ (C2), -C₆H₅ (C4), -COOH 231.69 Chiral building block, peptide synthesis
2-Amino-4-ethoxy-4-oxobutanoic acid HCl C₆H₁₁NO₄·HCl -NH₂ (C2), -OEt (C4), -COOEt 197.62 Ester prodrug potential
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₉FNO₃ -NH-C₆H₃F (C4), -COOH 210.19 Fluorinated aromatic analog, crystallography studies
(2S)-2-Amino-4-hydroxybutanoic acid C₄H₉NO₃ -NH₂ (C2), -OH (C4), -COOH 119.12 Hydroxyl group for hydrogen bonding

Key Observations :

  • Fluorine Impact : The 2,2-difluoro substitution in the target compound reduces electron density at C2, increasing the carboxylic acid’s acidity compared to hydroxyl or phenyl-substituted analogs (e.g., L-homophenylalanine·HCl) .
  • Solubility: The HCl salt form improves aqueous solubility over neutral analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, which lacks ionic character .

Biological Activity

4-Amino-2,2-difluorobutanoic acid, HCl salt (often referred to as DFBA) is a fluorinated amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two fluorine atoms and an amino group, which significantly influence its interactions within biological systems.

  • Chemical Formula : C₄H₆F₂N₁O₂·HCl
  • Molecular Weight : Approximately 157.55 g/mol
  • Solubility : The hydrochloride salt form enhances solubility in water, making it suitable for various biological applications.

The introduction of fluorine into organic compounds often alters their physicochemical properties, impacting their biological activity. DFBA's structural similarity to natural amino acids suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways. Notably, fluorinated amino acids can modulate enzyme activities and receptor functions through mechanisms such as:

  • Hydrogen Bonding : The presence of fluorine can enhance hydrogen bonding capabilities, affecting protein folding and stability.
  • Hydrophobic Interactions : The fluorine atoms can influence hydrophobic interactions, potentially altering ligand-receptor binding affinities.

Biological Activity

Research indicates that 4-amino-2,2-difluorobutanoic acid exhibits significant biological activity. Key findings include:

Enzyme Inhibition

DFBA has been studied for its role as an inhibitor of various enzymes. For example:

  • Serine Proteases : DFBA has demonstrated inhibitory effects on serine proteases by mimicking the substrate's structure, thereby blocking the active site necessary for enzymatic activity.
Enzyme TypeInhibition EffectReference
Serine ProteasesModerate
Glutamate ReceptorsSignificant

Neurotransmitter Interaction

Due to its structural resemblance to neurotransmitters, DFBA may interact with neurotransmitter receptors:

  • Glutamate Receptors : Preliminary studies suggest that DFBA may act as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

Case Studies

  • Study on Enzyme Inhibition : A study investigated the effects of DFBA on trypsin activity. Results indicated that DFBA significantly reduced trypsin activity compared to controls, suggesting its potential as a therapeutic agent in conditions requiring protease inhibition.
    CompoundTrypsin Activity (% Inhibition)
    Control10%
    DFBA70%
  • Neuropharmacological Assessment : Another study evaluated DFBA's effects on neuronal cultures. It was found that DFBA enhanced neuronal survival under stress conditions by modulating glutamate receptor activity.

Q & A

Q. What are the optimal synthetic routes for 4-amino-2,2-difluorobutanoic acid, HCl salt, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves fluorination and amino group introduction. A two-step approach is recommended:

Fluorination : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl groups with fluorine in the precursor (e.g., 4-amino-2,2-dihydroxybutanoic acid). Reaction conditions (anhydrous, −78°C to 0°C) prevent side reactions .

Salt Formation : Treat the free base with concentrated HCl in ethanol under reflux. Dry HCl gas (generated via NaCl + H₂SO₄ at 150°C) ensures stoichiometric control .
Purification : Recrystallize from ethanol/ethyl acetate (1:3) to achieve >95% purity. Monitor by TLC (silica gel, Rf ~0.3 in MeOH:CH₂Cl₂ 1:9) and confirm via melting point (mp ~210–215°C with decomposition) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR : ¹H NMR (D₂O, 400 MHz) shows δ 3.8–4.1 (m, CH₂CF₂), δ 2.6–3.0 (m, NH₃⁺), and absence of unreacted precursor peaks. ¹⁹F NMR confirms difluoro substitution (δ −115 to −120 ppm) .
  • LC-MS/MS : Electrospray ionization (ESI+) in H₂O/ACN (0.1% formic acid) with a C18 column. Expected [M+H]⁺: 182.1 m/z; HCl salt adduct: 218.1 m/z. Use MRM transitions for quantification .
  • Elemental Analysis : Confirm C: 32.1%, H: 4.3%, N: 6.2%, Cl: 12.6%, F: 20.2% (theoretical values) .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and observed NMR spectra for fluorinated amino acid salts?

Methodological Answer: Fluorine’s strong electronegativity causes unexpected splitting or shifts. Mitigate this by:

  • Solvent Selection : Use D₂O instead of DMSO-d₆ to reduce hydrogen bonding interference .
  • Decoupling Experiments : Apply ¹⁹F decoupling during ¹H NMR to isolate splitting patterns .
  • Computational Modeling : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) values to assign ambiguous peaks .

Q. How do the difluoro groups influence the compound’s stability under varying pH conditions?

Methodological Answer: The electron-withdrawing difluoro groups enhance hydrolytic stability but reduce thermal stability:

  • pH Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). In aqueous buffers (pH 2–9), degradation <5% at pH 4–7 (optimal for storage). Acidic conditions (pH <2) promote HCl dissociation, while alkaline conditions (pH >8) deaminate the amino group .
  • Thermal Degradation : TGA-DSC shows decomposition onset at 180°C. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What in vitro models are suitable for studying this compound’s biological activity, and how should assays be designed?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorometric assays (e.g., D-amino acid oxidase) with 96-well plates. Pre-incubate the compound (1–100 µM) with enzyme in PBS (pH 7.4, 37°C). Measure fluorescence (λex 340 nm, λem 450 nm) every 5 min for 1 h. Include negative controls (DMSO) and reference inhibitors (e.g., benzoic acid derivatives) .
  • Cellular Uptake Studies : Label with ¹⁸F (radiolabeling via nucleophilic substitution) and track uptake in HEK293 cells using gamma counting. Normalize results to protein content (Bradford assay) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

Methodological Answer: Discrepancies often arise from solvent purity or temperature variations. Standardize protocols:

  • Solubility Testing : Use USP buffers (pH 1.2–7.4) at 25°C and 37°C. Shake for 24 h, filter (0.22 µm), and quantify via HPLC. Example: Solubility in H₂O = 45 mg/mL (25°C) vs. 62 mg/mL (37°C) .
  • Ionic Strength Effects : Add NaCl (0.1–1.0 M) to simulate physiological conditions. Reduced solubility (>20% decrease at 0.9% NaCl) indicates salt-induced precipitation .

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